molecular formula C15H11FO4 B5780632 (5-Formyl-2-methoxyphenyl) 2-fluorobenzoate

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate

Cat. No.: B5780632
M. Wt: 274.24 g/mol
InChI Key: YYWMLNZHHCPKBB-UHFFFAOYSA-N
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Description

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid and features both formyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-methoxyphenyl) 2-fluorobenzoate typically involves esterification reactions. One common method is the reaction between 5-formyl-2-methoxyphenol and 2-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Carboxy-2-methoxyphenyl 2-fluorobenzoate.

    Reduction: 5-Hydroxymethyl-2-methoxyphenyl 2-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl) 2-fluorobenzoate largely depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The formyl and methoxy groups play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the formyl and methoxy groups.

    5-Formyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ester linkage.

    2-Fluoro-5-methoxybenzaldehyde: Similar but lacks the ester functionality.

Uniqueness

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic chemistry .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-13-7-6-10(9-17)8-14(13)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMLNZHHCPKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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